N-isopropyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide
Description
N-isopropyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is a synthetic organic compound featuring a thiazole core substituted with a 4-methylphenylsulfonamido group at position 2 and an N-isopropyl propanamide chain at position 3. The sulfonamido moiety is a hallmark of bioactive molecules, often contributing to enzyme inhibition or receptor modulation . The thiazole ring enhances metabolic stability and π-π stacking interactions in biological systems, while the isopropyl propanamide side chain may influence lipophilicity and pharmacokinetics .
Properties
IUPAC Name |
3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-11(2)17-15(20)9-6-13-10-23-16(18-13)19-24(21,22)14-7-4-12(3)5-8-14/h4-5,7-8,10-11H,6,9H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJNLJYURROIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isopropyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound, characterized by its unique thiazole and sulfonamide moieties, has been studied for various pharmacological effects, including anti-cancer properties and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N3O4S2, with a molecular weight of 443.5 g/mol. The structure features a thiazole ring linked to a sulfonamide group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O4S2 |
| Molecular Weight | 443.5 g/mol |
| Purity | ≥95% |
| IUPAC Name | N-(3-acetylphenyl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide |
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and sulfonamide groups exhibit significant anticancer properties. For instance, a study demonstrated that similar thiazole derivatives could inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The sulfonamide component may enhance these effects by targeting specific enzymes involved in cancer metabolism.
Antimicrobial Effects
This compound has also been evaluated for its antimicrobial properties. Research suggests that it exhibits activity against a range of bacterial strains, potentially through inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
The proposed mechanism of action for this compound involves the inhibition of key enzymes such as dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria. This inhibition leads to the disruption of nucleic acid synthesis, ultimately resulting in bacterial cell death.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity.
Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Opioid Research (Fentanyl Derivatives)
describes N-isopropyl propanamide-substituted fentanyl analogs (e.g., compound 5 ), where the phenethyl chain is replaced by an N-isopropyl propanamide group. Key comparisons include:
The thiazole-sulfonamido scaffold may confer distinct target selectivity compared to opioid-focused piperidine analogs. The sulfonamido group could enhance hydrogen bonding with enzymes, while the thiazole improves metabolic stability over fentanyl’s labile phenethyl chain .
Thiazole- and Sulfonamide-Containing Compounds
details triazole derivatives with sulfonylbenzoyl groups (e.g., compounds 7–9 ). Comparisons include:
The absence of tautomerism in the main compound simplifies structural characterization compared to triazole derivatives. Its direct sulfonamido-thiazole linkage may improve target binding rigidity relative to triazoles with flexible sulfonylphenyl groups .
Propanamide Derivatives in Medicinal Chemistry
lists propanamide analogs (e.g., N-(2-methylphenyl)-2-propylamino-propanamide). Key distinctions:
The isopropyl group in the main compound may reduce metabolic degradation compared to propylamino chains, while the sulfonamido-thiazole moiety could redirect bioactivity from CNS targets to peripheral enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
